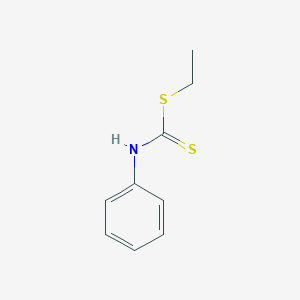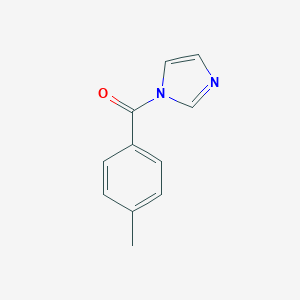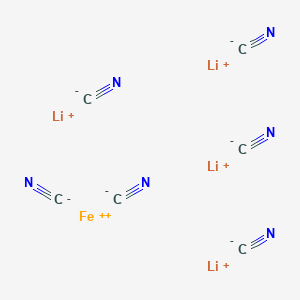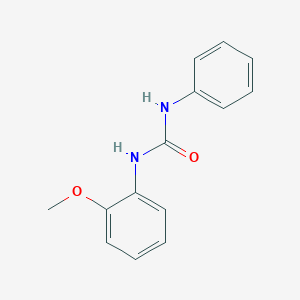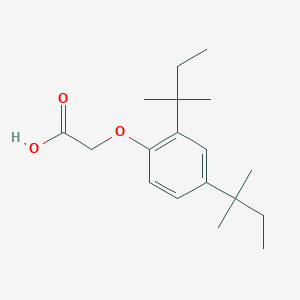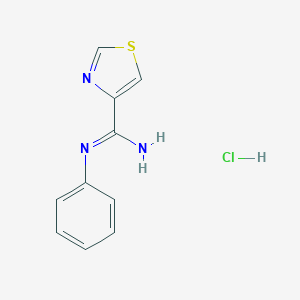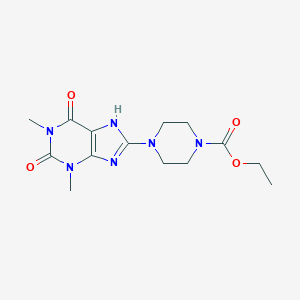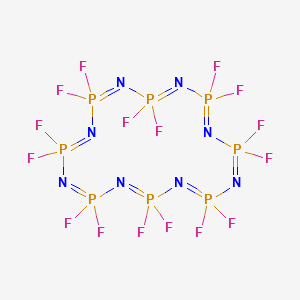
Diphenyl(methyl)sulfonium Tetrafluoroborate
Descripción general
Descripción
Synthesis Analysis
The synthesis of sulfonium salts, including Diphenyl(methyl)sulfonium Tetrafluoroborate, involves complex chemical reactions that yield these compounds in various forms. For example, the synthesis and structure analysis of triphenylsulfonium tetrafluoroborate, a closely related compound, has been detailed, providing insights into the crystal and molecular structure, revealing weak coordination interactions between the fluorine and sulfur atoms (Ovchinnikov et al., 1996).
Molecular Structure Analysis
The molecular structure of sulfonium compounds is characterized by the presence of a sulfur atom bonded to three organic groups. The analysis of their structure, such as in the case of triphenylsulfonium tetrafluoroborate, helps understand the weak interactions that influence their stability and reactivity (Ovchinnikov et al., 1996).
Chemical Reactions and Properties
Sulfonium salts participate in a variety of chemical reactions, showing a wide range of chemical properties. These reactions include solid-state reactions, where ion exchange and bond cleavage occur, providing a pathway to synthesize complex organic compounds with specific functionalities (Tokuno et al., 1986).
Physical Properties Analysis
The physical properties of Diphenyl(methyl)sulfonium Tetrafluoroborate, such as solubility, melting point, and crystal structure, are crucial for understanding its behavior in different environments and applications. Studies focusing on similar sulfonium salts offer insights into these aspects, facilitating the prediction and manipulation of their physical characteristics for specific applications.
Chemical Properties Analysis
The chemical properties of sulfonium salts, including their reactivity, stability, and interaction with other molecules, are fundamental for their application in organic synthesis and materials science. The detailed examination of these properties, as seen in the synthesis and application of related compounds, sheds light on the mechanisms governing their behavior in chemical reactions (Kasai et al., 2012).
Aplicaciones Científicas De Investigación
As Alkylating Agents and Latent Initiators : Diphenyl(methyl)sulfonium Tetrafluoroborate derivatives have been used as alkylating agents and latent initiators for cationic polymerization, demonstrating smooth alkylation with poly(S-n-octyl-2-vinyldibenzothiophenium tetrafluoroborate) to yield N-(n-octyl)acetamide in excellent yield. They also show moderate thermal latent activity in the polymerization of glycidyl phenyl ether (Shimomura, Tomita, & Endo, 2001).
In Photoinitiator Synthesis : Aryl sulfonium salts prepared by diphenyliodonium triflate with thioether compounds have been characterized for use as cationic photoinitiators in UV-curing systems (Zhang, 2015).
In Solid-State Reactions : Diphenyl(methyl)sulfonium Tetrafluoroborate participates in solid-state reactions with alkali halides, involving ion exchange reactions and S-C bond cleavage in oxothianium ion (Tokuno et al., 1986).
In Suzuki–Miyaura Cross-Coupling : It has been used in Pd-catalyzed Suzuki–Miyaura cross-coupling reactions with arylboronic acids. The fluorine substitution on alkyl groups of these sulfonium salts significantly influences the reaction (Wang et al., 2016).
In Synthesis of Aryl Methyl and Aryl Phenyl Sulfides : It is used in the synthesis of aryl methyl and aryl phenyl sulfides, where reactions with arenediazonium tetrafluoroborates and trimethyl(methylthio)- and trimethyl(phenylthio)silanes have been explored (Prakash et al., 2002).
In Electrochemical Reaction Studies : It has been utilized in electrochemical reaction studies, providing insights into the mechanisms of anodic oxidation and reduction of various compounds (Lu, Xu, & Cole, 1997).
In Electrophilic Cyclization Reactions : Employed in electrophilic cyclization reactions for the synthesis of benzo[b]thiophenes, demonstrating its utility in moderate reaction conditions and ambient temperatures (Alikhani et al., 2022).
Safety And Hazards
Diphenyl(methyl)sulfonium Tetrafluoroborate is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing dusts or mists, to not eat, drink or smoke when using this product, and to wear protective gloves, clothing, eye protection, and face protection . In case of ingestion, one should rinse the mouth and not induce vomiting . If it comes into contact with the skin, one should immediately remove all contaminated clothing and rinse the skin with water . If inhaled, the person should be removed to fresh air and kept comfortable for breathing .
Propiedades
IUPAC Name |
methyl(diphenyl)sulfanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13S.BF4/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;2-1(3,4)5/h2-11H,1H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAMVDBAOJCBDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C[S+](C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BF4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30146925 | |
| Record name | Methyldiphenylsulphonium tetrafluoroborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30146925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyl(methyl)sulfonium Tetrafluoroborate | |
CAS RN |
10504-60-6 | |
| Record name | Sulfonium, methyldiphenyl-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10504-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyldiphenylsulphonium tetrafluoroborate(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010504606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyldiphenylsulphonium tetrafluoroborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30146925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyldiphenylsulphonium tetrafluoroborate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.926 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




